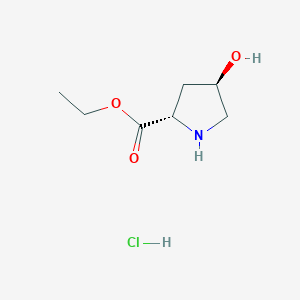
Ethyl trans-4-hydroxy-L-prolinate hydrochloride
Descripción general
Descripción
Ethyl trans-4-hydroxy-L-prolinate hydrochloride, also known as 4-trans-Hydroxy-L-proline ethyl ester hydrochloride, is a compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.643 . It is a derivative of trans-4-hydroxy-L-proline, a natural constituent of animal structural proteins such as collagen and elastin . This compound is widely used in the fields of medicine, food, and cosmetics .
Synthesis Analysis
The synthesis of Ethyl trans-4-hydroxy-L-prolinate hydrochloride has been achieved through microbial production, specifically using Escherichia coli . The synthesis involves two modules: an α-ketoglutarate (α-KG) synthesis module and an L-proline synthesis with hydroxylation module . The process begins with reducing α-KG attrition, followed by inhibiting L-proline consumption . To improve proline synthesis with hydroxylation, optimization of gene overexpression, promoter, copy number, and the fusion system is performed .
Molecular Structure Analysis
The IUPAC name for Ethyl trans-4-hydroxy-L-prolinate hydrochloride is ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride . The compound’s structure can be represented by the SMILES string: CCOC(=O)C1CC(CN1)O.Cl .
Chemical Reactions Analysis
The key chemical reaction in the production of Ethyl trans-4-hydroxy-L-prolinate hydrochloride is the conversion of L-proline to trans-4-hydroxy-L-proline, catalyzed by proline-4-hydroxylase (P4H) . This reaction is part of the larger synthesis pathway that has been optimized through modular metabolic engineering .
Physical And Chemical Properties Analysis
Ethyl trans-4-hydroxy-L-prolinate hydrochloride is a white solid . It has a molecular weight of 195.643 g/mol . The compound is typically stored at temperatures between 2° to 8°C .
Aplicaciones Científicas De Investigación
1. Stereoselective Synthesis
- Ethyl trans-4-hydroxy-L-prolinate hydrochloride plays a crucial role in the stereoselective synthesis of diastereomers. For instance, tert-butyl-N-Boc-3-ethyl-4-hydroxy-L-prolinate and its variants are synthesized starting from Boc-protected trans-4-hydroxy-L-proline, where asymmetric reductions are key steps in controlling the stereochemistry of chiral centers (Chabaud, Pèpe, Courcambeck, & Camplo, 2005).
2. Synthesis of Fluoroglutamic Acids
- Ethyl trans-4-hydroxy-L-prolinate hydrochloride is used in the synthesis of various stereoisomers of fluoroglutamic acids, which are important in the development of pharmaceuticals. This process involves acetylation and esterification, followed by specific reactions to introduce fluorine atoms (Hudlický, 1993).
3. Catalysis and Biodegradation Studies
- Derivatives of Ethyl trans-4-hydroxy-L-prolinate hydrochloride, like tetrabutylammonium trans-4-hydroxy-(S)-prolinate, are investigated as chiral additives in catalysis, particularly in the enantioselective hydrogenation of α,β-unsaturated ketones. These derivatives also have low antimicrobial toxicity and are assessed for their biodegradability (Ferlin et al., 2013).
4. Specific Proline and Hydroxyproline Detection
- Ethyl trans-4-hydroxy-L-prolinate hydrochloride is significant in the development of specific detection methods for hydroxyproline in high-performance liquid chromatography, which is important for analytical chemistry and biochemical research (Ozaki, Shibasaki, & Mori, 1995).
5. Cross-Coupling Reactions
- This chemical is used as an effective nucleophilic coupling partner in copper iodide-mediated cross-coupling reactions with aryl halides. This protocol opens new pathways for the synthesis of various organic compounds (Reddy, Kumar, & Rao, 2011).
Safety And Hazards
The safety data sheet for Ethyl trans-4-hydroxy-L-prolinate hydrochloride recommends using personal protective equipment as required, ensuring adequate ventilation, and avoiding dust formation . It should not be released into the environment . In case of contact with skin or eyes, it should be washed off immediately with plenty of water .
Direcciones Futuras
The production of Ethyl trans-4-hydroxy-L-prolinate hydrochloride via microbial cell factories, such as Escherichia coli, has been a focus of recent research . Future directions may include further optimization of the synthesis pathway, exploration of other microbial production systems, and investigation of new applications in medicine, food, and cosmetics .
Propiedades
IUPAC Name |
ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-3-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSZDXMSRXWJV-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187598 | |
| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |
CAS RN |
33996-30-4 | |
| Record name | L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33996-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trans-4-hydroxy-L-prolinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















